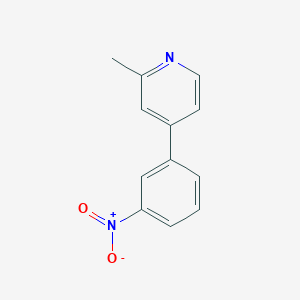
Pyridine, 2-methyl-4-(3-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-methyl-4-(3-nitrophenyl)- is a chemical compound belonging to the class of nitrophenylpyridines This compound is characterized by a pyridine ring substituted with a methyl group at the 2-position and a nitrophenyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-methyl-4-(3-nitrophenyl)- typically involves the nitration of 2-methyl-4-phenylpyridine. The nitration process can be carried out using nitrating agents such as dinitrogen pentoxide (N₂O₅) in an organic solvent. The reaction mechanism involves the formation of the N-nitropyridinium ion, which subsequently undergoes a [1,5] sigmatropic shift to yield the desired nitrophenylpyridine .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the separation and purification of the product can be achieved through techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 2-methyl-4-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Ammonia or amines, often under basic conditions.
Coupling: Boron reagents, palladium catalyst, and base.
Major Products:
Reduction: 2-methyl-4-(3-aminophenyl)pyridine.
Substitution: Various amino derivatives.
Coupling: Biaryl compounds.
Applications De Recherche Scientifique
Pyridine, 2-methyl-4-(3-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a scaffold for drug design.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Pyridine, 2-methyl-4-(3-nitrophenyl)- largely depends on its chemical structure and the specific application. For instance, its fungicidal activity may involve the inhibition of key enzymes in fungal cells, leading to cell death. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, disrupting normal cellular functions .
Comparaison Avec Des Composés Similaires
- 3-methyl-2-(4-nitrophenyl)pyridine
- 3-methyl-4-(4-nitrophenyl)pyridine
- 2-methyl-3-(4-nitrophenyl)pyridine
Comparison: Pyridine, 2-methyl-4-(3-nitrophenyl)- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different reactivity in nitration and coupling reactions due to steric and electronic effects .
Propriétés
Numéro CAS |
4385-82-4 |
|---|---|
Formule moléculaire |
C12H10N2O2 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
2-methyl-4-(3-nitrophenyl)pyridine |
InChI |
InChI=1S/C12H10N2O2/c1-9-7-11(5-6-13-9)10-3-2-4-12(8-10)14(15)16/h2-8H,1H3 |
Clé InChI |
DWWATEVVFBMVDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


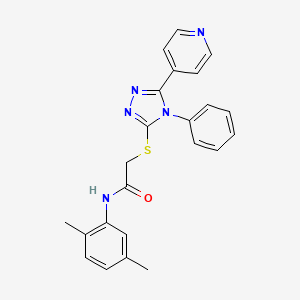
![(5-Ethyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B11771521.png)
![2-bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole](/img/structure/B11771536.png)
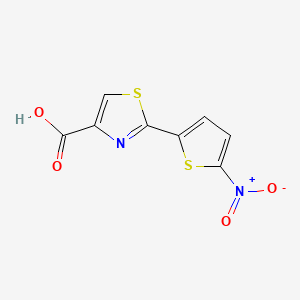
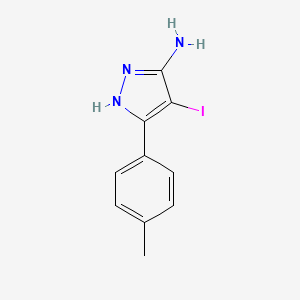
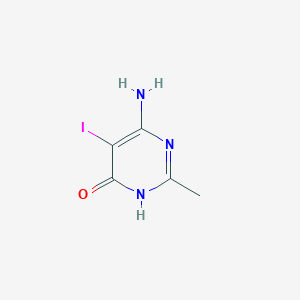

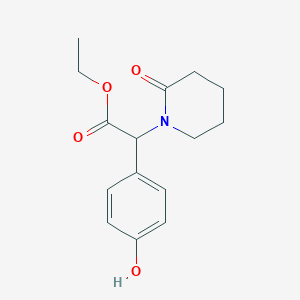


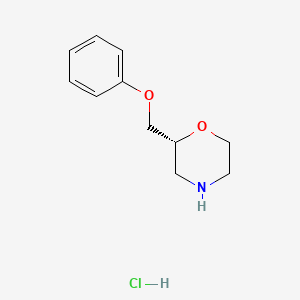
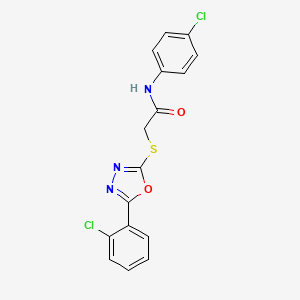
![Furo[2,3-d]thiazole](/img/structure/B11771582.png)

